ethyl 5-chloro-6-methoxy-1H-indole-2-carboxylate
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Overview
Description
Ethyl 5-chloro-6-methoxy-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a chloro and methoxy group attached to the indole ring, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-chloro-6-methoxy-1H-indole-2-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For this specific compound, the starting materials would include 5-chloro-6-methoxyindole and ethyl chloroformate, which react under basic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-6-methoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under basic conditions.
Substitution: Common reagents include halogens (Cl₂, Br₂) or alkyl halides (R-X) under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups.
Scientific Research Applications
Ethyl 5-chloro-6-methoxy-1H-indole-2-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the study of biological pathways and interactions, particularly those involving indole derivatives.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-chloro-6-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Ethyl 5-chloro-6-methoxy-1H-indole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-chloroindole-2-carboxylate: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Contains a hydroxy group instead of a methoxy group, leading to different chemical properties and applications.
Ethyl 5-bromo-1H-indole-2-carboxylate: Contains a bromo group instead of a chloro group, which may influence its reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
Ethyl 5-chloro-6-methoxy-1H-indole-2-carboxylate (ECIMC) is a compound belonging to the indole derivative class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of ECIMC, including its synthesis, mechanisms of action, and potential applications in medicinal chemistry.
ECIMC has the molecular formula C11H10ClNO3 and a molecular weight of approximately 239.66 g/mol. The synthesis typically involves the reaction of ethyl 5-chloro-1H-indole-2-carboxylic acid with methanol in the presence of a suitable catalyst. The compound can be characterized using various techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The biological activity of ECIMC can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : ECIMC has been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
- Receptor Modulation : The compound interacts with specific receptors, potentially altering signaling pathways that contribute to its therapeutic effects.
Anticancer Properties
Recent studies indicate that ECIMC exhibits significant anticancer activity. Indole derivatives, including ECIMC, have been reported to interact with various molecular targets involved in cancer cell proliferation and survival.
Compound | IC50 (µM) | Target |
---|---|---|
ECIMC | TBD | TBD |
Indole-2-carboxamide analogs | 0.13 - 6.85 | HIV-1 Integrase |
Other indole derivatives | 2.74 - 19.51 | Various cancer cell lines |
Research has demonstrated that structural modifications in related compounds enhance binding affinities for enzymes like VEGFR-2, a critical player in tumor angiogenesis .
Antimicrobial Activity
ECIMC has also been evaluated for its antimicrobial properties. Compounds structurally similar to ECIMC demonstrate potent antibacterial effects against gram-positive bacteria. Studies using the agar-well diffusion method reveal promising results against various strains, suggesting that ECIMC may serve as a potential antimicrobial agent .
Study on Neurotropic Alphaviruses
A study investigated the effects of indole derivatives on neurotropic alphaviruses, demonstrating that modifications in structure could significantly improve antiviral potency. Such findings suggest that similar structural optimizations could enhance the antiviral activity of ECIMC .
Evaluation Against HIV-1 Integrase
Another relevant study explored the inhibitory effects of indole-2-carboxylic acid derivatives on HIV-1 integrase. Structural optimizations led to significant enhancements in activity against this target, providing insights into potential applications for ECIMC as an antiviral agent .
Properties
Molecular Formula |
C12H12ClNO3 |
---|---|
Molecular Weight |
253.68 g/mol |
IUPAC Name |
ethyl 5-chloro-6-methoxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H12ClNO3/c1-3-17-12(15)10-5-7-4-8(13)11(16-2)6-9(7)14-10/h4-6,14H,3H2,1-2H3 |
InChI Key |
AOSBIIYMPSUFLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=C(C=C2N1)OC)Cl |
Origin of Product |
United States |
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